![molecular formula C14H14BrNO2S B2537196 2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351590-86-7](/img/structure/B2537196.png)

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

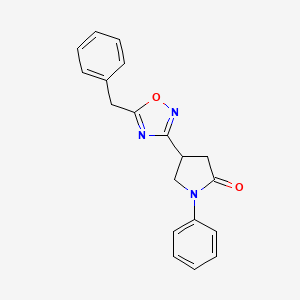

The compound “2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound also contains a bromine atom and a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Benzamides, for example, can undergo reactions at the carbonyl group or the aromatic ring . Thiophenes can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides generally have high boiling points due to the presence of the polar amide group .科学的研究の応用

Chemical Synthesis and Spectroscopic Properties

A study elaborated on the synthesis, characterization, and antipathogenic activity of new thiourea derivatives, demonstrating the significance of halogenated substituents like bromine in enhancing antimicrobial properties against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011). Another research highlighted a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives using 2-bromoacethophenone, illustrating the compound's role in facilitating efficient synthesis processes (Sabbaghan & Hossaini, 2012).

Pharmacological Applications

Research into antidopaminergic properties of structurally related compounds has shown potential antipsychotic effects. For example, the study of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide revealed its efficacy as an antipsychotic agent with a low tendency to induce extrapyramidal side effects (Högberg et al., 1990). These findings suggest the therapeutic potential of bromo-benzamide derivatives in mental health treatments.

Material Science and Catalysis

The electrochemical reduction of bromo-propargyl ethers catalyzed by nickel(I) complexes has been explored, indicating the utility of bromo-benzamide derivatives in synthesizing tetrahydrofuran derivatives. This showcases their relevance in organic synthesis and material science applications (Esteves, Ferreira, & Medeiros, 2007).

Molecular Design and Structural Analysis

The synthesis and structural characterization of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, including bromo-benzamide derivatives, have provided insights into molecular conformations and hydrogen bonding, contributing to the understanding of structural influences on chemical reactivity and interaction (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

作用機序

For instance, the bromine atom attached to the benzene ring could potentially undergo reactions such as free radical bromination . Additionally, the compound might participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

The presence of the indole nucleus in the compound suggests that it might have diverse biological activities, as indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-9-6-7-19-13(9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIIRMQMYXFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)

![(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine](/img/structure/B2537129.png)

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

![2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)